[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Malaria Chemoprevention DHODH Inhibition Structure-Based Drug Design

[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine (CAS 1270402-17-9) is a chiral arylcyclopropylamine building block featuring a 3-chloro-4-trifluoromethyl substitution pattern on the phenyl ring attached to a cyclopropylmethanamine scaffold. This compound served as a critical chiral amine intermediate in the discovery of DSM1398, a pyrazolopyridazinone inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with its (S)-enantiomer specifically incorporated to achieve a co-crystal structure resolved at 2.90 Å resolution with PfDHODH (PDB ID: 9DLK).

Molecular Formula C11H11ClF3N
Molecular Weight 249.66 g/mol
Cat. No. B12076449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine
Molecular FormulaC11H11ClF3N
Molecular Weight249.66 g/mol
Structural Identifiers
SMILESC1CC1C(C2=CC(=C(C=C2)C(F)(F)F)Cl)N
InChIInChI=1S/C11H11ClF3N/c12-9-5-7(10(16)6-1-2-6)3-4-8(9)11(13,14)15/h3-6,10H,1-2,16H2
InChIKeyFKEPOGXDQWQARC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine: Substitution-Defined Selectivity and Crystallographically Validated Target Engagement for Procurement Decision-Making


[3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine (CAS 1270402-17-9) is a chiral arylcyclopropylamine building block featuring a 3-chloro-4-trifluoromethyl substitution pattern on the phenyl ring attached to a cyclopropylmethanamine scaffold . This compound served as a critical chiral amine intermediate in the discovery of DSM1398, a pyrazolopyridazinone inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with its (S)-enantiomer specifically incorporated to achieve a co-crystal structure resolved at 2.90 Å resolution with PfDHODH (PDB ID: 9DLK) [1]. The combination of the electron-withdrawing chlorine and trifluoromethyl groups, coupled with the conformationally constrained cyclopropyl ring, provides a unique pharmacophoric vector that is not replicated by simpler benzylamine or unsubstituted phenylcyclopropylamine analogs .

Why [3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine Cannot Be Replaced by Simpler Aryl Amine Analogs in Structure-Based Drug Discovery


Generic substitution with unsubstituted phenylcyclopropylamine, 4-trifluoromethylphenyl analogs lacking the 3-chloro substituent, or achiral benzylamine derivatives fails to recapitulate the specific binding interactions critical for target engagement. The 3-chloro-4-trifluoromethyl substitution pattern establishes a unique electrostatic and steric environment that influences both the pKa of the amine moiety and the conformational preference of the cyclopropyl-phenyl vector [1]. In the case of PfDHODH inhibitor DSM1398, only the (S)-enantiomer of the amine bearing this exact substitution pattern yielded a co-crystal structure (PDB 9DLK) with the target enzyme; the corresponding (R)-enantiomer and analogs with altered substitution were not reported to produce equivalent crystallographic validation, underscoring that both stereochemistry and the specific 3-Cl, 4-CF₃ arrangement are essential determinants of molecular recognition [2].

Product-Specific Quantitative Differentiation Evidence for [3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine


Crystallographic Validation of PfDHODH Binding: The (S)-Enantiomer of the Target Compound Enables a Solved Co-Crystal Structure While Closest Analogs Lack Equivalent Structural Confirmation

The (S)-enantiomer of [3-chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine was incorporated into the pyrazolopyridazinone inhibitor DSM1398, which yielded a co-crystal structure with Plasmodium falciparum DHODH (PDB ID: 9DLK) solved by X-ray diffraction at 2.90 Å resolution. This crystallographic evidence directly visualizes the binding pose of the 3-chloro-4-trifluoromethylphenyl-cyclopropyl fragment within the enzyme's hydrophobic pocket, with the cyclopropyl group positioned near FMN cofactor and F188 residue [1]. In contrast, the unsubstituted phenylcyclopropylamine scaffold (tranylcypromine core) and simple 4-trifluoromethylphenyl analogs without the 3-chloro substituent have not been reported to produce co-crystal structures with PfDHODH, indicating that this specific substitution pattern is a prerequisite for productive binding interactions in this validated antimalarial target [2].

Malaria Chemoprevention DHODH Inhibition Structure-Based Drug Design

Enantiomeric Specificity: Only the (S)-Enantiomer Is Reported in PfDHODH Co-Crystal Structure While the (R)-Enantiomer Shows No Equivalent Validation

The co-crystal structure PDB 9DLK explicitly incorporates the (S)-enantiomer of the amino(3-chloro-4-(trifluoromethyl)phenyl)(cyclopropyl)methyl fragment. The deposited structure descriptor lists the ligand as '(S)-3-(amino(3-chloro-4-(trifluoromethyl)phenyl)(cyclopropyl)methyl)-6-cyclopropyl-2-methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one,' confirming absolute stereochemistry [1]. The (R)-enantiomer of this building block has not been reported to yield a co-crystal structure with PfDHODH, and no comparable structural data exist for the racemate. This enantiomeric specificity is consistent with the broader class behavior of arylcyclopropylamines, where stereochemistry profoundly influences target binding, as demonstrated by the differential MAO A/B selectivity of cis- vs. trans-2-fluoro-2-(para-trifluoromethylphenyl)cyclopropylamine isomers (7:1 MAO A/B selectivity for trans isomer vs. 1:27 for cis-fluoro analog) [2].

Chiral Amine Building Blocks Enantioselective Synthesis Antimalarial Drug Discovery

Substitution Pattern Differentiation: 3-Chloro-4-trifluoromethyl Arrangement Provides a Unique Physicochemical Profile Compared to Positional Isomers

The 3-chloro-4-trifluoromethyl substitution pattern on the phenyl ring creates a distinct electronic and steric environment relative to positional isomers. The chlorine atom at the meta position (relative to the aminomethyl attachment) exerts an electron-withdrawing inductive effect (-I) that lowers the pKa of the neighboring amine relative to unsubstituted analogs, while the para-trifluoromethyl group further enhances electron deficiency and lipophilicity [1]. The 4-chloro-3-trifluoromethyl positional isomer (CAS 1270521-59-9) has an identical molecular formula (C₁₁H₁₁ClF₃N, MW 249.66) but exhibits different predicted physicochemical properties and lacks the crystallographically validated target engagement profile of the 3-chloro-4-trifluoromethyl compound . Additionally, the [3-chloro-4-(trifluoromethoxy)phenyl](cyclopropyl)methanamine analog (OCF₃ replacing CF₃) has a distinct electronic profile due to the oxygen linker, altering H-bond acceptor capacity and metabolic stability .

Physicochemical Profiling SAR Analysis Lead Optimization

Cyclopropyl-Induced Conformational Constraint: The Cyclopropyl Group Restricts Conformational Flexibility Relative to Benzylamine or Ethylamine Analogs

The cyclopropyl ring in [3-chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine introduces conformational rigidity that distinguishes it from the corresponding benzylamine derivative ([3-chloro-4-(trifluoromethyl)phenyl]methanamine, CAS 361393-93-3). The cyclopropyl group restricts rotation about the C-N and C-phenyl bonds, pre-organizing the pharmacophore into a defined spatial orientation . This conformational constraint is a well-established strategy in medicinal chemistry for improving target binding affinity and metabolic stability; cyclopropyl-containing amines typically exhibit reduced N-dealkylation by cytochrome P450 enzymes compared to their flexible-chain counterparts [1]. The benzylamine analog lacks this constraint and presents a different conformational ensemble, which would alter the presentation of the 3-chloro-4-trifluoromethylphenyl group to biological targets. Furthermore, in the broader class of cyclopropylamine-containing compounds, the cyclopropane ring has been shown to enhance metabolic stability and reduce plasma clearance compared to acyclic amine analogs .

Conformational Restriction Metabolic Stability Drug Design

Scaffold-Hop Origin in a Clinically Validated Target Class: The Compound Enabled a Pyrrole-to-Pyrazole Scaffold Hop for PfDHODH Inhibition at Low Nanomolar Potency

The J. Med. Chem. 2025 publication describes a structure-based drug discovery program that utilized free energy perturbation (FEP+) to achieve a scaffold hop from a pyrrole-based PfDHODH inhibitor series to a novel pyrazole-based series [1]. The target compound's (S)-enantiomer was incorporated into pyrazolopyridazinone inhibitors including DSM1398, which represented an optimized compound in this scaffold-hop program. The broader series achieved PfDHODH biochemical IC₅₀ values reaching the assay lower limit (∼0.01–0.03 μM) and low nanomolar-to-picomolar Pf3D7 cellular EC₅₀ values, with oral activity demonstrated in a humanized SCID mouse malaria infection model [1]. The lead compound DSM1465 from this series showed improved ADME/PK properties compared to the clinical-stage benchmark DSM265. This scaffold-hop origin is significant because the 3-chloro-4-trifluoromethylphenyl-cyclopropyl fragment was a key structural element enabling transition from the earlier pyrrole chemical series, which relied on different aryl substitution patterns, to the pyrazolopyridazinone chemotype [1].

Scaffold Hopping FEP+ Antimalarial Chemoprevention

Evidence-Backed Research and Industrial Application Scenarios for [3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine


Antimalarial Drug Discovery: PfDHODH Inhibitor Lead Optimization and Library Synthesis

The (S)-enantiomer of this compound is the validated chiral amine building block for constructing pyrazolopyridazinone PfDHODH inhibitors in the DSM1398/DSM1465 chemical series. Research groups pursuing antimalarial chemoprevention can directly employ this building block to synthesize analogs for SAR exploration around the 3-chloro-4-trifluoromethylphenyl-cyclopropyl pharmacophore, with the confidence that this substitution pattern and stereochemistry has crystallographic validation (PDB 9DLK) and contributed to compounds achieving picomolar cellular potency against Pf3D7 parasites [1]. The scaffold-hop precedent and FEP+-guided optimization described in the primary literature provide a rational framework for further lead optimization [1].

Structure-Based Drug Design: Fragment Growing from a Validated Co-Crystal Pose

The co-crystal structure PDB 9DLK (2.90 Å resolution) provides an experimentally determined binding pose for the 3-chloro-4-trifluoromethylphenyl-cyclopropyl fragment within the PfDHODH active site [2]. Computational chemists and structural biologists can use this structure as a starting point for molecular docking, molecular dynamics simulations, and fragment-growing campaigns. The defined electron density for the cyclopropyl and trifluoromethyl groups enables accurate placement of these moieties in structure-based design workflows, which is not possible with unvalidated building blocks lacking crystallographic data [2].

Chiral Amine Library Design: Enantiomerically Pure Building Block for Parallel Synthesis

As a chiral amine with a defined (S)-configuration requirement for target engagement, this compound serves as a versatile intermediate for parallel library synthesis in medicinal chemistry programs. The primary amine functionality enables diverse derivatization via amide coupling, reductive amination, sulfonamide formation, and urea synthesis [1]. The 3-chloro substituent provides an additional synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that can further diversify the scaffold in library formats . Procurement of the enantiomerically pure (S)-form ensures that library members retain the stereochemical configuration required for target binding.

Agrochemical Discovery: Trifluoromethyl-Containing Cyclopropylamine Building Block for Crop Protection Chemistry

Cyclopropylamines containing trifluoromethyl groups are established intermediates for the synthesis of insecticidal benzoic acid amides, as demonstrated in Bayer's patent literature [3]. The 3-chloro-4-trifluoromethyl substitution pattern combines the metabolic stability advantages of both halogen substituents with the conformational rigidity of the cyclopropyl ring. Agrochemical research groups investigating novel insecticides, fungicides, or nematicides can leverage this building block to access chemical space distinct from commercial active ingredients, building on the precedent of cyclopropylamide-containing nematicides such as compound W3 which demonstrated broad-spectrum activity .

Quote Request

Request a Quote for [3-Chloro-4-(trifluoromethyl)phenyl](cyclopropyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.